2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile
Description
2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound featuring an oxazine core substituted with a dimethylamino group at position 2, a morpholino group at position 4, and a nitrile at position 3.
Properties
IUPAC Name |
2-(dimethylamino)-4-morpholin-4-yl-6-oxo-1,3-oxazine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-14(2)11-13-9(8(7-12)10(16)18-11)15-3-5-17-6-4-15/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUPAXPHYCKDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation with Heteropolyacid Catalysis
A highly efficient route involves the condensation of morpholine, dimethylamine, and a nitrile-containing precursor in the presence of a heteropolyacid nanocomposite catalyst. Inspired by the solvent-free protocol for 1,3-oxazine derivatives, this method employs H$$3$$PMo$${11}$$O$${39}$$@TiO$$2$$@g-C$$3$$N$$4$$ to facilitate the one-pot assembly of the oxazine ring.
Reaction Conditions :
- Reactants : 4-Morpholinone (1.2 equiv), dimethylamine hydrochloride (1.0 equiv), and 2-cyanoacetamide (1.5 equiv).
- Catalyst : 10 mol% H$$3$$PMo$${11}$$O$${39}$$@TiO$$2$$@g-C$$3$$N$$4$$.
- Temperature : 80°C under solvent-free conditions.
- Time : 10–15 minutes.
Mechanistic Insight :
The aldehyde group in 4-morpholinone undergoes nucleophilic attack by dimethylamine, forming an imine intermediate. Concurrently, 2-cyanoacetamide participates in a Knoevenagel-like condensation, followed by cyclization to form the oxazine ring. The nitrile group remains intact due to the mild conditions.
Yield : 88–92% (isolated).
Advantages : Short reaction time, high atom economy, and catalyst reusability (5 cycles with <5% yield loss).
Microwave-Assisted Cyclization
Adapting solvent-free microwave techniques, this method accelerates the cyclization of a preformed β-ketonitrile intermediate.
Synthetic Pathway :
- Intermediate Synthesis :
- React morpholine with ethyl cyanoacetate to yield 3-morpholino-2-cyanoacetate .
- Treat with dimethylamine to form 3-(dimethylamino)-2-cyanoacetate .
- Microwave Cyclization :
- Reactants : 3-(Dimethylamino)-2-cyanoacetate (1.0 equiv), acetic anhydride (2.0 equiv).
- Catalyst : Fly-ash:H$$2$$SO$$4$$ (0.2 g/mmol).
- Conditions : 550W microwave irradiation, 3–4 minutes.
Outcome :
- The reaction proceeds via acid-catalyzed intramolecular cyclization, forming the oxazine ring while eliminating ethanol.
- Yield : 85%.
Cyclocondensation Approaches
Stepwise Assembly via β-Ketonitrile Intermediates
A two-step protocol leverages β-ketonitrile derivatives for controlled functionalization:
Step 1: Oxazine Core Formation
- Reactants : Morpholine (1.0 equiv), dimethylcarbamoyl chloride (1.2 equiv), and cyanoacetic acid (1.5 equiv).
- Conditions : Reflux in toluene with p-TsOH (5 mol%) for 6 hours.
- Product : 5-Cyano-6-morpholino-1,3-oxazin-4-one (Yield: 78%).
Catalytic Innovations and Green Chemistry
Zirconyl Chloride-Catalyzed Synthesis
Adapting methods for naphthoxazines, ZrOCl$$_2$$ (5 mol%) catalyzes the condensation of:
- Aldehyde : 4-Dimethylaminobenzaldehyde (1.0 equiv).
- Amine : Morpholine (1.2 equiv).
- Nitrile Source : Cyanoacetic acid (1.5 equiv).
Conditions : Ethanol, reflux, 3 hours.
Yield : 80%.
Advantages : Low catalyst loading, minimal byproducts.
Solvent-Free Mechanochemical Synthesis
Inspired by ball-milling techniques for oxazines:
- Reactants : Morpholine, dimethylamine, cyanoacetamide.
- Conditions : Ball mill, 30 Hz, 1 hour.
- Yield : 75% (no solvent, no external heating).
Comparative Analysis of Methods
Mechanistic and Computational Insights
Density Functional Theory (DFT) studies on analogous HDA reactions reveal a two-stage mechanism:
- Nucleophilic Attack : Morpholine’s oxygen initiates bond formation with the β-carbon of the nitrile precursor.
- Ring Closure : The nitrile group stabilizes the transition state, enabling six-membered ring formation with a kinetic barrier of 7.46 kcal·mol$$^{-1}$$.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have indicated that compounds related to 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile exhibit notable antimicrobial properties. For instance, derivatives of this compound have been shown to possess significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4a | 10 | Staphylococcus aureus |
| 4c | 10 | Pseudomonas aeruginosa |
| 4e | 20 | Candida albicans |
This table summarizes the minimum inhibitory concentrations (MICs) observed in antimicrobial assays, demonstrating the compound's efficacy against specific pathogens .
Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4a | 18.42 | MT-4 (leukemia) |
| 4b | 15.73 | MT-4 (leukemia) |
| 4d | 29.05 | HepG2 (liver cancer) |
These results indicate that derivatives of this compound can potentially serve as effective anticancer agents, particularly against leukemia and liver cancer cell lines .
Material Science Applications
Fluorescent Probes : The compound's structural features allow it to be utilized as a fluorescent probe in biological imaging. Its environment-sensitive properties make it suitable for detecting changes in cellular environments, which is essential for studying cellular processes and dynamics.
In a study focusing on the synthesis of environment-sensitive fluorophores, compounds similar to this compound demonstrated valuable fluorescent properties with emission spectra suitable for biological applications .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation of synthesized compounds based on the oxazine structure revealed that specific modifications enhance antimicrobial activity. The study highlighted the importance of structural variations on biological efficacy, providing insights into designing more potent antimicrobial agents .
- Anticancer Activity Assessment : Research involving the testing of various derivatives against multiple cancer cell lines revealed promising results, with some compounds exhibiting low IC50 values indicative of high potency. This study supports the potential development of new anticancer therapies based on this chemical scaffold .
Mechanism of Action
The mechanism by which 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structural Modifications
The compound’s key structural analogs differ primarily in the substituent at position 4 of the oxazine ring:
- Piperidino-substituted analog: 2-(Dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile (CAS 303997-25-3) has a piperidine group instead of morpholino .
- Piperazino-substituted analog: 2-(Dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile introduces a bulky aryl-piperazine group .
- Anilino-substituted analog: 4-(2,4-Difluoroanilino)-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (CAS 303997-26-4) replaces the morpholino with a fluorinated aniline group .
Physicochemical Properties
*Estimated based on morpholino (C₄H₈NO) substitution.
Key Observations :
- The morpholino group introduces an oxygen atom into the substituent, likely reducing lipophilicity compared to the piperidino analog (higher cLogP for piperidine derivatives) .
- Bulkier substituents (e.g., aryl-piperazino in ) may hinder solubility but improve target binding selectivity in biological systems.
Impact of Substituents on Reactivity
Enzyme Inhibition
- Piperazine- and dimethylaminoethanol-substituted hybrids (e.g., compounds 26a–i in ) show IC₅₀ values <100 nM against Plasmodium vivax NMT (PvNMT). The morpholino group’s polarity may similarly enhance ionic interactions with target enzymes.
- Selectivity improvements are noted with lipophilic core modifications (e.g., naphthol in ), suggesting that the morpholino analog’s balance of polarity and lipophilicity could optimize potency.
Cytotoxic Activity
- Related quinoline-carboxylates (e.g., compounds 6a, 9a in ) exhibit weak cytotoxicity (IC₅₀: 57.3–100 mg/mL), implying that the oxazine core’s substitutions critically modulate activity.
Biological Activity
2-(Dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile (CAS No. 303997-24-2) is a synthetic compound with potential biological applications, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a morpholine ring and a dimethylamino group, suggests various biological activities that merit investigation.
The molecular formula of this compound is C11H14N4O3, with a molecular weight of 250.25 g/mol. The compound's structure is characterized by the presence of a cyano group and an oxazine ring, which are known to influence its biological activity.
Biological Activity Overview
Recent studies have highlighted the potential antitumor and antimicrobial properties of compounds similar to this compound. Research into related compounds has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Antitumor Activity
In vitro studies have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against human lung cancer cell lines such as A549, HCC827, and NCI-H358. For example, a related compound demonstrated an IC50 value of 2.12 μM against the A549 cell line in a two-dimensional assay format .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 5 | HCC827 | 5.13 ± 0.97 | 2D |
| Compound 6 | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound 8 | A549 | 6.75 ± 0.19 | 2D |
These findings indicate that modifications to the chemical structure can significantly impact the biological activity of similar compounds.
The mechanism through which these compounds exert their cytotoxic effects is still under investigation. However, it is hypothesized that the oxazine ring may play a crucial role in interacting with cellular targets involved in proliferation and survival pathways.
Case Studies
A study investigating the biological activity of morpholine derivatives detailed how certain modifications enhanced their interaction with key receptors involved in cancer cell signaling pathways . The presence of the morpholine moiety was found to be critical for binding to targets associated with neurodegenerative diseases and cancer.
Q & A
Basic Question: What are the recommended synthetic pathways for 2-(dimethylamino)-4-morpholino-6-oxo-6H-1,3-oxazine-5-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via multi-step routes involving β-chloroenaldehyde derivatives as key intermediates. A common approach involves cyclocondensation of substituted oxazine precursors with morpholine and dimethylamine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for morpholine) and temperature (80–100°C). Side reactions, such as over-alkylation, are mitigated by slow reagent addition and inert atmospheres (N₂/Ar) .
Basic Question: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its tautomeric forms?
Methodological Answer:
Structural elucidation combines ¹H/¹³C NMR (to confirm morpholino and dimethylamino substituents) and high-resolution mass spectrometry (HRMS) for molecular formula validation. Tautomeric equilibria between oxo and enol forms are resolved via VT-NMR (variable-temperature NMR) in DMSO-d₆ at 25–80°C, where enol forms dominate at higher temperatures. X-ray crystallography is recommended for definitive confirmation of the oxazine ring geometry .
Basic Question: What are the primary biological activities reported for this compound, and what assays are used to validate them?
Methodological Answer:
The compound exhibits kinase inhibitory activity (e.g., PI3K/AKT pathway) and antimicrobial potential against Gram-positive bacteria. Standard assays include:
- Kinase inhibition : Fluorescence-based ADP-Glo™ assay (IC₅₀ determination).
- Antimicrobial activity : Broth microdilution (MIC values) per CLSI guidelines.
Contradictions in bioactivity data (e.g., potency variations across studies) may arise from differences in bacterial strains or solvent systems (DMSO vs. aqueous buffers) affecting solubility .
Advanced Question: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
Solubility challenges are addressed via:
- Co-solvent systems : 10% DMSO in PBS (pH 7.4) with sonication.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm size) improve bioavailability.
- Prodrug derivatization : Phosphate ester prodrugs enhance water solubility by 5–10× .
Advanced Question: What strategies optimize regioselectivity during functionalization of the oxazine ring?
Methodological Answer:
Regioselective modifications at C-5 (carbonitrile) or C-6 (oxo) positions are achieved via:
- Nucleophilic substitution : Knoevenagel condensation with aldehydes (C-5).
- Mitsunobu reactions : For C-6 hydroxylation using DIAD/Ph₃P.
DFT calculations (B3LYP/6-31G*) predict reactive sites, guiding experimental design .
Advanced Question: How should researchers resolve contradictions in reported IC₅₀ values across kinase inhibition studies?
Methodological Answer:
Discrepancies arise from assay conditions (ATP concentrations, enzyme isoforms). Mitigation strategies:
- Standardize ATP levels : Use Km-adjusted ATP (e.g., 10 µM for PI3Kγ).
- Validate isoform specificity : CRISPR-edited cell lines (e.g., PI3Kα vs. PI3Kβ).
- Control solvent effects : Limit DMSO to ≤0.1% .
Advanced Question: What computational methods predict the compound’s binding affinity to non-target proteins (e.g., cytochrome P450)?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP3A4/2D6. Key parameters:
- Grid box size : 60 × 60 × 60 Å centered on heme iron.
- Binding free energy : MM-PBSA calculations (ΔG < −6 kcal/mol indicates high affinity).
Validation via in vitro CYP inhibition assays (LC-MS/MS metabolite quantification) .
Advanced Question: How can SAR studies guide the design of analogs with improved metabolic stability?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Morpholino replacement : Thiomorpholine or piperazine to reduce CYP3A4-mediated oxidation.
- Carbonitrile substitution : Trifluoromethyl groups enhance metabolic stability (t₁/₂ increased by 2× in human liver microsomes).
Metabolite identification via LC-HRMS/MS (e.g., oxidative N-demethylation as a major pathway) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
